2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole is a complex organic compound that features a combination of indole, piperidine, and dioxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole typically involves multiple steps:
Formation of the Chloroacetyl Intermediate: This step involves the reaction of chloroacetyl chloride with piperidine to form 1-(chloroacetyl)-4-piperidinyl.
Dioxolane Ring Formation: The intermediate is then reacted with a suitable diol under acidic conditions to form the dioxolane ring.
Indole Attachment: Finally, the dioxolane intermediate is coupled with an indole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the indole, piperidine, or dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole.
2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-quinoline: Features a quinoline ring in place of the indole.
Uniqueness
The uniqueness of 2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation would be necessary to fully understand and utilize this compound’s potential.
Properties
CAS No. |
54852-17-4 |
---|---|
Molecular Formula |
C19H23ClN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-chloro-1-[4-[[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H23ClN2O3/c20-13-18(23)22-7-5-14(6-8-22)12-19(24-9-10-25-19)17-11-15-3-1-2-4-16(15)21-17/h1-4,11,14,21H,5-10,12-13H2 |
InChI Key |
ZDBXPCMQPPNYOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2(OCCO2)C3=CC4=CC=CC=C4N3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.